Methyl 6-ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Chemical Reactions Analysis
Pyridine and its derivatives are known to participate in a wide range of chemical reactions. They can act as bases, forming salts upon reaction with acids . They can also act as ligands in coordination compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, ethyl 6-methylpyridine-2-carboxylate, a related compound, has a boiling point of 122-126 °C and a density of 1.083 g/mL at 25 °C .Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Phosphine-Catalyzed Annulation : Zhu et al. (2003) developed an expedient phosphine-catalyzed [4 + 2] annulation method. This synthesis pathway is significant for constructing highly functionalized tetrahydropyridines, which are structurally related to the compound , showcasing a method for creating complex heterocyclic systems with potential applications in medicinal chemistry Zhu, Lan, & Kwon, 2003.
Preparation of Thieno[2,3-d]pyrimidines : A novel method for the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids was described by Santilli et al. (1971), highlighting a direct formation pathway from 4-chloro-2-methylthio-5-pyrimidine-carbonitrile and ethyl mercaptoacetate. This methodology could be relevant for the synthesis or modification of the compound , expanding the scope of thieno[2,3-c]pyridine derivatives Santilli, Kim, & Wanser, 1971.
Potential Pharmacological Applications
Antimicrobial Evaluation : Shastri and Post (2019) reported on the synthesis and antimicrobial evaluation of novel 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids, demonstrating significant antibacterial and antifungal activity. While not the exact compound, the research on structurally similar pyrimidine derivatives underscores the potential for discovering new antimicrobial agents within this chemical space Shastri & Post, 2019.
Cardiotonic Activity : The synthesis and evaluation of esters of 2-substituted 5-acetyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids for cardiotonic activity were described by Mosti et al. (1993). This research demonstrates the cardiotonic potential of pyridine derivatives, suggesting a possible avenue for the cardiovascular application of compounds like Methyl 6-ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride Mosti, Schenone, Iester, Dorigo, Gaion, & Fraccarollo, 1993.
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it. For example, ethyl 6-methylpyridine-2-carboxylate is associated with certain hazard statements such as H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
Future Directions
Properties
IUPAC Name |
methyl 6-ethyl-2-[(2-phenylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S.ClH/c1-3-21-10-9-14-15(12-21)25-18(17(14)19(23)24-2)20-16(22)11-13-7-5-4-6-8-13;/h4-8H,3,9-12H2,1-2H3,(H,20,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVAEVNFIVUNIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.